(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a 3-(methylthio) group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Related compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors such as temperature, ph, and the presence of other molecules can potentially affect the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: This step often involves the use of fluorinated benzene derivatives in substitution reactions.
Attachment of the 3-(Methylthio) Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or other functional groups present in the molecule.
Substitution: The fluorophenyl and methylthio groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the methylthio group.
(4-Fluorophenyl)(3-methoxy)pyrrolidin-1-yl)methanone: Contains a methoxy group instead of a methylthio group.
(4-Fluorophenyl)(3-ethylthio)pyrrolidin-1-yl)methanone: Features an ethylthio group instead of a methylthio group.
Uniqueness
The presence of the 3-(methylthio) group in (4-Fluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone distinguishes it from similar compounds, potentially affecting its chemical reactivity and biological activity. This unique substitution pattern may confer specific properties that are advantageous for certain applications.
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c1-16-11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBAVMXIVOGSHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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